2-Oxazolidinone

説明

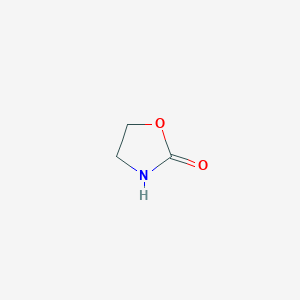

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXIZTKNFFYFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074326 | |

| Record name | 2-Oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Oxazolidinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19667 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>13.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57260826 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

497-25-6, 51667-26-6 | |

| Record name | 2-Oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Oxazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051667266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxazolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxazolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxazolidinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OXAZOLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4D49W92PP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Oxazolidinone and Its Derivatives

Strategies for Stereoselective and Enantioselective Synthesis of 2-Oxazolidinones

The synthesis of enantioenriched 2-oxazolidinones is of paramount importance for their application as chiral auxiliaries and as components of biologically active molecules. rsc.orgnih.gov Traditional methods often rely on the cyclization of optically pure β-amino alcohols, which can be synthetically demanding to prepare. rsc.orgnih.gov Consequently, the development of catalytic and stereoselective methods that can establish the key stereocenters during the formation of the oxazolidinone ring is a highly sought-after goal.

Chiral auxiliaries, such as the renowned Evans' oxazolidinones, provide a powerful and reliable method for introducing chirality. nih.govresearchgate.net These auxiliaries are covalently attached to a substrate, direct a stereoselective transformation, and are then cleaved to yield the enantiomerically enriched product.

A notable strategy combines an asymmetric aldol (B89426) reaction with a modified Curtius rearrangement for the diastereoselective construction of optically active 4,5-disubstituted oxazolidinones. nih.govmdpi.com This tandem process avoids the isolation of highly reactive acyl chloride or unstable acyl azide (B81097) intermediates. nih.gov For instance, the chlorotitanium enolate of an N-acylated chiral auxiliary can undergo an asymmetric aldol addition, followed by nucleophilic azidation and a Curtius rearrangement that proceeds with an intramolecular ring closure to furnish the desired cyclic carbamate (B1207046). nih.govmdpi.com This approach has been successfully applied to the concise total synthesis of natural products like (–)-cytoxazone. nih.govmdpi.com

The selection of the chiral auxiliary is critical for achieving high levels of stereocontrol. Evans' auxiliaries, derived from amino acids like L-phenylalanine, are widely used. nih.govwilliams.edu The steric hindrance provided by the substituent on the auxiliary (e.g., a benzyl (B1604629) group) effectively shields one face of the enolate, leading to highly diastereoselective alkylation or aldol reactions. williams.edu The auxiliary can then be removed under mild conditions, often allowing for its recovery and recycling. williams.edu Researchers have also developed novel cysteine-derived oxazolidinone chiral auxiliaries, which can be converted into a range of carboxylic acid derivatives via N-to-S acyl transfer. digitellinc.com

Table 1: Chiral Auxiliary-Mediated Synthesis of 4,5-Disubstituted 2-Oxazolidinones A summary of a tandem asymmetric aldol/Curtius rearrangement approach.

| Entry | Aldehyde | Chiral Auxiliary Product | Yield (Major Diastereomer) | Diastereomeric Ratio (dr) |

| 1 | Benzaldehyde | (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | 89% | >20:1 |

| 2 | Isovaleraldehyde | (4S,5R)-5-Isobutyl-4-methyl-2-oxazolidinone | 85% | >20:1 |

| 3 | Cinnamaldehyde | (4S,5R)-4-Methyl-5-((E)-styryl)-2-oxazolidinone | 81% | >20:1 |

Data sourced from references nih.govmdpi.com.

Catalytic methods offer a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries for the synthesis of enantiomerically pure 2-oxazolidinones. These approaches utilize a small amount of a chiral catalyst to generate large quantities of the desired product with high enantioselectivity.

Transition metal catalysis is a powerful tool for the enantioselective synthesis of 2-oxazolidinones. One of the most effective strategies is the asymmetric hydrogenation of 2-oxazolones. rsc.orgnih.govrsc.org Ruthenium(II) complexes bearing chiral N-heterocyclic carbene (NHC) ligands have proven to be highly effective catalysts for this transformation. rsc.orgnih.govrsc.org This method allows for the synthesis of a broad range of optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities (up to 96% ee) and high yields (up to 99%). rsc.orgnih.govrsc.org The reaction tolerates a wide variety of functional groups, including halogens and ethers, and has been successfully scaled up to the gram scale. rsc.orgrsc.org

Other metal-catalyzed approaches include the kinetic resolution of racemic 2-oxazolidinones via enantioselective N-acylation, which has been achieved with high selectivity factors. nih.gov Palladium-catalyzed reactions, such as the insertion of carbon dioxide into vinylaziridines, also provide a route to chiral 5-vinyloxazolidinones.

Table 2: Ru(II)-NHC-Catalyzed Asymmetric Hydrogenation of 2-Oxazolones A selection of substrates demonstrating the scope and efficiency of the methodology.

| Entry | Substrate (R group) | Product | Yield | Enantiomeric Excess (ee) |

| 1 | Phenyl | (R)-4-Phenyl-2-oxazolidinone | 99% | 95% |

| 2 | 4-Fluorophenyl | (R)-4-(4-Fluorophenyl)-2-oxazolidinone | 98% | 96% |

| 3 | 2-Thienyl | (R)-4-(Thiophen-2-yl)-2-oxazolidinone | 95% | 94% |

| 4 | Isopropyl | (R)-4-Isopropyl-2-oxazolidinone | 95% | 91% |

Data sourced from references rsc.orgnih.govrsc.org.

Organocatalysis, which utilizes small, chiral organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. For the synthesis of 2-oxazolidinones, bifunctional organocatalysts, such as those derived from cinchona alkaloids bearing a thiourea (B124793) moiety, have been employed in formal [3+2] cycloaddition reactions. acs.org

A fascinating aspect of some organocatalytic systems is the ability to switch the enantioselectivity of the reaction by simply changing the order of addition of the reactants, even when all reaction components remain the same. acs.org This procedure-controlled enantioselectivity switch offers a unique level of control over the stereochemical outcome. Chiral organoselenium compounds have also been shown to catalyze the synthesis of enantioenriched 2-oxazolidinones from alkenes and N-Boc amines. organic-chemistry.org

A novel approach to vicinally substituted 2-oxazolidinones involves the diastereospecific oxidative rearrangement of α,β-unsaturated γ-lactams. acs.orgresearchgate.netlu.senih.gov This one-pot reaction, typically using an oxidant like m-chloroperoxybenzoic acid (m-CPBA), proceeds with complete control over the relative stereochemistry. acs.orgresearchgate.netlu.se

The proposed mechanism involves a sequence of a Baeyer–Villiger oxidation of the unsaturated lactam, followed by an epoxidation and a concerted rearrangement. acs.orgresearchgate.netnih.gov The stereochemistry of the final product is dictated by the initial stereochemistry of the starting lactam, making the process diastereospecific. acs.orgnih.gov DFT calculations have indicated that a substituent at the 4-position of the lactam, such as a CH₂COOEt group, is crucial for the diastereospecific rearrangement to occur. acs.orgresearchgate.netlu.se This method provides access to highly substituted 2-oxazolidinones that can be challenging to synthesize via other routes.

Table 3: Diastereospecific Oxidative Rearrangement of α,β-Unsaturated γ-Lactams A summary of the one-pot synthesis of highly substituted 2-oxazolidinones.

| Entry | Starting Lactam Substituents (R¹, R²) | Product | Yield |

| 1 | R¹ = Phenyl, R² = H | Ethyl (4R,5S)-2-oxo-5-phenyl-1,3-oxazolidine-4-acetate | 46% |

| 2 | R¹ = 4-Methoxyphenyl, R² = H | Ethyl (4R,5S)-5-(4-methoxyphenyl)-2-oxo-1,3-oxazolidine-4-acetate | 35% |

| 3 | R¹ = Methyl, R² = H | Ethyl (4R,5S)-5-methyl-2-oxo-1,3-oxazolidine-4-acetate | 28% |

| 4 | R¹ = Phenyl, R² = Methyl | Ethyl (4R,5S)-5-methyl-2-oxo-5-phenyl-1,3-oxazolidine-4-acetate | 19% |

Data sourced from references acs.orgresearchgate.netlu.senih.gov.

Catalytic Enantioselective Approaches

Carbon Dioxide Fixation and Cyclization Routes to 2-Oxazolidinones

The utilization of carbon dioxide (CO₂) as a renewable, non-toxic, and inexpensive C1 feedstock is a major goal in green chemistry. mdpi.com The synthesis of 2-oxazolidinones via the chemical fixation of CO₂ represents an atom-economical and environmentally benign alternative to traditional methods that often employ hazardous reagents like phosgene (B1210022). mdpi.comnih.gov

Various strategies have been developed for the carboxylative cyclization of different substrates with CO₂. One prominent method involves the reaction of propargylic amines with CO₂. mdpi.com This reaction can be catalyzed by a range of systems, including nano-SiO₂-supported ionic liquids, which have demonstrated high efficiency under mild conditions. mdpi.com Indenediide-based palladium SCS pincer complexes are also effective catalysts for this transformation, promoting the cyclization under low CO₂ pressure. acs.org

Another important route is the cycloaddition of CO₂ to aziridines. nih.gov Furthermore, the reaction of β- and γ-haloamines with CO₂ in the presence of a base can proceed efficiently without the need for a catalyst to yield 2-oxazolidinones. nih.gov This method has been studied using DFT calculations to elucidate the reaction mechanism. nih.gov The direct reaction of amines, aldehydes, and alkynes with CO₂ in a one-pot synthesis catalyzed by a reusable ionic liquid/CuI system also provides a green approach to these valuable heterocycles. rsc.org

Table 4: Catalytic Systems for CO₂ Fixation into 2-Oxazolidinones A comparison of different catalytic approaches for the synthesis of 2-oxazolidinones from CO₂.

| Substrate Type | Catalytic System | Key Features |

| Propargylic Amines | IL-SbF₆@nano-SiO₂ | Heterogeneous, recyclable catalyst; mild conditions. mdpi.com |

| Propargylic Amines | Indenediide-based Pd pincer complexes | Homogeneous catalyst; mild conditions (low CO₂ pressure). acs.org |

| β-Haloamines | Base-mediated (e.g., DBU) | Catalyst-free; efficient for a variety of haloamines. nih.gov |

| Amines, Aldehydes, Alkynes | [BMMIM][PF₆]/CuI | One-pot, three-component reaction; reusable ionic liquid. rsc.org |

Cycloaddition of CO2 with Aziridine (B145994) Derivatives

The cycloaddition of carbon dioxide with aziridines is a highly atom-efficient strategy for producing 2-oxazolidinones. nih.govresearchgate.net This reaction involves the activation of the aziridine ring by a catalyst, facilitating a nucleophilic attack that leads to the incorporation of CO2 and subsequent ring formation. nih.gov The process is influenced by both electrophilic and nucleophilic species that work in synergy. nih.gov

A variety of catalytic systems have been developed to promote this transformation under different conditions. Ionic liquids (ILs) have been shown to be effective; for instance, a PEG-functionalized dicationic ionic liquid, PEG6000(NBu3Br)2, catalyzed the reaction of 1-alkyl-2-arylaziridines with CO2 (8 MPa) at 100 °C under solvent-free conditions, yielding 5-aryl-2-oxazolidinones. nih.gov Similarly, 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide ([C4DABCO]Br) has been used as a catalyst for the same transformation. nih.gov

Metal-based catalysts are also prominent. An aluminum salen complex has been utilized as a recyclable catalyst, enabling the synthesis of 5-aryl-2-oxazolidinones from 1-alkyl-2-arylaziridines at a lower CO2 pressure (1.0 MPa) and temperature (50 °C). nih.gov Simple ammonium (B1175870) ferrates have proven to be competent catalysts for the coupling of CO2 with aziridines, yielding 5-substituted 1,3-oxazolidin-2-ones under mild conditions, including room temperature and atmospheric CO2 pressure, without needing a co-catalyst. unimi.it

In the realm of green chemistry, metal-free and biocompatible organocatalysts are gaining attention. A derivative of the natural alkaloid (+)-cinchonine, protonated to form cinchonine (B1669041) hydrochloride, effectively catalyzes the cycloaddition of CO2 to various N-alkyl aziridines at room temperature and atmospheric pressure. nih.gov This bifunctional catalyst operates without any co-catalyst and can be recycled. nih.gov Another approach involves using amine-functionalized MCM-41 as a heterogeneous, metal-free catalyst, which can also be recovered and reused for multiple cycles without significant loss of activity. nih.gov

| Catalyst System | Substrates | Reaction Conditions | Key Findings | Citation |

|---|---|---|---|---|

| PEG6000(NBu3Br)2 (Ionic Liquid) | 1-Alkyl-2-arylaziridines, CO2 | 100 °C, 8 MPa CO2, Solvent-free | Produces 5-aryl-2-oxazolidinones in moderate to excellent yields. | nih.gov |

| Aluminum Salen Complex | 1-Alkyl-2-arylaziridines, CO2 | 50 °C, 1.0 MPa CO2, Solvent-free | Novel, recyclable catalyst with high efficiency (1 mol% loading). | nih.gov |

| Cinchonine Hydrochloride (Organocatalyst) | N-Alkyl aziridines, CO2 | 30 °C, 0.1 MPa CO2 (atmospheric) | Biocompatible, metal-free catalyst; operates under ambient conditions. Recyclable for at least three cycles. | nih.gov |

| Ammonium Ferrates | N-Alkyl, N-benzyl, N-allyl aziridines, CO2 | Room Temp, 1 atm CO2 | Good yields and remarkable selectivity without a co-catalyst. | unimi.it |

| Amine-functionalized MCM-41 | Aziridines, CO2 | Mild, metal- and solvent-free | Heterogeneous catalyst, reusable for five consecutive runs. | nih.gov |

Carboxylative Cyclization of N-Propargylamines with CO2

The carboxylative cyclization of propargylamines with CO2 is another significant atom-economical route to 2-oxazolidinones, particularly for producing derivatives with an exocyclic double bond. acs.orgmdpi.comacs.org This method is attractive due to the wide availability and structural diversity of propargylamines. acs.orgacs.org The general mechanism involves the carboxylation of the amine to form a carbamic acid, followed by a metal-catalyzed activation of the alkyne and subsequent intramolecular cyclization. acs.org

Silver-based catalysts are commonly employed. For instance, a system using AgOAc (5 mol%) at 120 °C under 8 MPa of CO2 was developed for the reaction between propargylic alcohols and primary amines under solvent-free conditions to yield 4-alkylene-1,3-oxazolidin-2-ones. nih.gov Another approach uses Ag salts in combination with a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction under diluted CO2 conditions. oup.com

Palladium catalysts have also been explored. Indenediide-based Pd SCS pincer complexes have been shown to promote the carboxylative cyclization of a wide range of propargylamines under mild conditions (0.5–1 bar of CO2, 40–80 °C). acs.org This system is notable for its effectiveness with challenging substrates, including secondary propargylamines with bulky alkyl groups, primary propargylamines, and propargylanilines, which are typically less reactive due to lower nitrogen nucleophilicity. acs.orgacs.org

To enhance sustainability, heterogeneous catalysts have been developed. Nano-SiO2-supported ionic liquids, such as IL-SbF6@nano-SiO2, have demonstrated high catalytic activity, achieving excellent yields (90-98%) under mild conditions. mdpi.com These catalysts can be easily separated and reused for multiple cycles. mdpi.com Similarly, a silica-coated magnetite catalyst has been used, which can be recovered using an external magnet and reused up to six times without deactivation. nih.gov

| Catalyst System | Substrates | Reaction Conditions | Key Findings | Citation |

|---|---|---|---|---|

| AgOAc | Propargylic alcohols, Primary amines, CO2 | 120 °C, 8 MPa CO2, Solvent-free | Efficient for producing 4-alkylene-1,3-oxazolidin-2-ones in good to excellent yields. | nih.gov |

| Indenediide Pd SCS Pincer Complex | Propargylamines, CO2 | 40–80 °C, 0.5–1 bar CO2 | Effective for challenging substrates like primary propargylamines and propargylanilines. | acs.org |

| IL-SbF6@nano-SiO2 | Propargylic amines, CO2 | Mild conditions | Heterogeneous catalyst with high yields (90-98%) and excellent reusability (up to six cycles). | mdpi.com |

| Silica-coated Magnetite | Propargylic amines, CO2 | Not specified | Easily recoverable with a magnet and reusable for up to six times without deactivation. | nih.gov |

| D301 Resin (Polystyryl-supported tertiary amine) | N-benzylprop-2-yn-1-amine, CO2 | 100 °C, 2 MPa CO2, Metal- and solvent-free | First example of metal-free carboxylative cyclization, achieving ~90% yield. | nih.gov |

Three-Component Coupling of Epoxides, Amines, and CO2

The three-component coupling of epoxides, amines, and CO2 represents a highly convergent and promising strategy for synthesizing 3-substituted-2-oxazolidinones. rsc.org This method combines three readily available components in a single pot to construct the target molecule, offering high efficiency and atom economy.

The first report of this reaction under solvent-free conditions appeared in 2014, where a binary ionic liquid system (BmimBr + BmimOAc) was used to catalyze the reaction of ethylene (B1197577) oxide with aromatic amines under a CO2 atmosphere (2.5 MPa). rsc.org This system provided good to quantitative yields of 3-aryl-2-oxazolidinones, with electron-poor anilines showing better performance than electron-rich ones. rsc.org

Shortly thereafter, a combination of NBu4I and DBU was reported as an effective catalytic system for the three-component reaction of terminal epoxides, primary aromatic amines, and CO2. rsc.org Under solvent-free conditions at 115 °C, this system yielded the corresponding 2-oxazolidinones in moderate to excellent yields (51–95%). rsc.org A synergistic catalytic system involving DBU and a DBU-derived bromide ionic liquid has also been developed, which operates under metal- and solvent-free conditions to produce various 3-aryl-2-oxazolidinones. researchgate.net

| Catalyst System | Substrates | Reaction Conditions | Key Findings | Citation |

|---|---|---|---|---|

| BmimBr + BmimOAc (Binary Ionic Liquid) | Ethylene oxide, Aromatic amines, CO2 | 2.5 MPa CO2, Solvent-free | First solvent-free example; good to quantitative yields. Electron-poor anilines are more effective. | rsc.org |

| NBu4I / DBU | Terminal epoxides, Primary aromatic amines, CO2 | 115 °C, Solvent-free | Produces 2-oxazolidinones in moderate to excellent yields (51-95%). | rsc.org |

| DBU / DBU-derived Bromide Ionic Liquid | Epoxides, Amines, CO2 | Metal- and solvent-free | Synergistic system where DBU acts as a hydrogen bond acceptor and the IL as a hydrogen bond donor. | researchgate.net |

| Potassium Phosphate | Amines, Epoxides, CO2 | Ambient Temp, in DMF | Highly active catalyst for 3-aryl-2-oxazolidinones, applicable to a broad range of amines. | researchgate.net |

Novel and Green Synthetic Approaches to 2-Oxazolidinones

The principles of green chemistry are increasingly influencing the design of synthetic routes to 2-oxazolidinones. researchgate.netresearchgate.net Key goals include minimizing waste, avoiding hazardous reagents, reducing energy consumption, and developing sustainable catalytic systems.

Solvent-Free Reaction Conditions

Performing reactions under solvent-free or "neat" conditions is a core tenet of green chemistry, as it eliminates solvent waste, simplifies purification, and can often lead to higher reaction rates. nih.govrsc.org Many of the advanced methodologies for synthesizing 2-oxazolidinones have been successfully adapted to solvent-free protocols.

The cycloaddition of CO2 to aziridines is frequently performed without solvents, utilizing catalysts like ionic liquids, aluminum salen complexes, and amine-functionalized heterogeneous catalysts. nih.gov For example, the cycloaddition of 1-alkyl-2-arylaziridines with CO2 proceeds efficiently at room temperature using a polymer-supported imidazolium (B1220033) bromide catalyst under solvent-free conditions, affording 5-aryl-2-oxazolidinones in moderate to near-quantitative yields. nih.gov

Similarly, the carboxylative cyclization of N-propargylamines with CO2 has been achieved under solvent-free conditions. nih.gov A silver-catalyzed approach allows for the synthesis of 4-alkylene-1,3-oxazolidin-2-ones from propargylic alcohols and primary amines without any solvent. nih.gov A metal-free system using a polystyryl-supported tertiary amine resin also catalyzes the cyclization of N-benzylprop-2-yn-1-amine with CO2 under neat conditions. nih.gov The three-component coupling of epoxides, amines, and CO2 has also been effectively demonstrated using catalytic systems like binary ionic liquids or a DBU/NBu4I combination in the absence of a solvent. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, improved yields, and higher product purity compared to conventional heating methods. mdpi.comresearchgate.net

An improved method for preparing 4-substituted oxazolidin-2-ones from β-amino alcohols utilizes microwave irradiation. mdpi.comresearchgate.net In a comparative study, the synthesis of (S)-4-benzyl-1,3-oxazolidin-2-one from (S)-phenylalaninol and diethyl carbonate was achieved in 20 minutes with an 85% yield under microwave heating at 135 °C. The conventional oil-bath method required 24 hours to achieve a 70% yield. mdpi.comresearchgate.net This highlights a significant reduction in both time and energy consumption. The methodology has been successfully applied to various amino alcohols, including (S)-phenylglycinol and (S)-valinol, consistently providing better yields in shorter times than traditional methods. mdpi.com

| Oxazolidinone Product | Starting Amino Alcohol | Method | Time | Yield (%) | Citation |

|---|---|---|---|---|---|

| (S)-4-benzyl-1,3-oxazolidin-2-one | (S)-phenylalaninol | Microwave (135 °C) | 20 min | 85 | mdpi.comresearchgate.net |

| Conventional (Reflux) | 24 h | 70 | mdpi.comresearchgate.net | ||

| (S)-4-phenyl-1,3-oxazolidin-2-one | (S)-phenylglycinol | Microwave (125 °C) | 20 min | 80 | mdpi.comresearchgate.net |

| Conventional (Reflux) | 3 h | 75 | mdpi.comresearchgate.net | ||

| (S)-4-isopropyl-1,3-oxazolidin-2-one | (S)-valinol | Microwave (125 °C) | 20 min | 82 | mdpi.comresearchgate.net |

| Conventional (Reflux) | 3 h | 78 | mdpi.comresearchgate.net |

Catalytic Systems for Sustainable Production

The development of sustainable catalytic systems is paramount for the large-scale, environmentally responsible production of 2-oxazolidinones. The focus is on catalysts that are highly active, selective, recyclable, and derived from abundant, non-toxic materials. mdpi.comacs.orgrsc.org

Heterogeneous catalysts are particularly advantageous for sustainable processes because they can be easily separated from the reaction mixture and reused, minimizing waste and catalyst loss. mdpi.com Examples include:

Nano-SiO2-supported ionic liquids: Used for the carboxylative cyclization of propargylic amines with CO2, these catalysts show high yields and can be reused for up to six cycles without a significant drop in activity. mdpi.com

Silica-coated magnetite (Fe3O4@SiO2): This catalyst, used for the same reaction, is readily recovered with an external magnet and can be reused multiple times. nih.gov

Amine-functionalized MCM-41: A heterogeneous, metal-free catalyst for the cycloaddition of CO2 to aziridines that can be filtered and reused for five consecutive runs. nih.gov

Polystyrene-supported TBD: A supported organocatalyst used for the conversion of epoxy amines into 2-oxazolidinones in a continuous flow system, demonstrating high stability and recyclability over extended periods. rsc.org

Organocatalysis represents another green approach, avoiding the use of potentially toxic and expensive heavy metals. nih.gov The use of a cinchonine-derived catalyst for the cycloaddition of CO2 to aziridines at room temperature and atmospheric pressure exemplifies a highly sustainable process due to its mild conditions and use of a biocompatible catalyst. nih.gov

Furthermore, catalytic systems that exhibit extremely high activity and turnover numbers (TON) contribute to sustainability by reducing the required catalyst loading. A CuBr/ionic liquid system developed for the three-component reaction of propargylic alcohols, 2-aminoethanols, and CO2 achieved an unprecedented TON of 2960 with very low metal loading (0.0125–0.5 mol%), highlighting its excellent activity and sustainability. mdpi.com

Ring-Opening Transformations of 2-Oxazolidinones

The stable, five-membered ring of 2-oxazolidinone can be strategically opened to yield valuable synthetic intermediates. These ring-opening transformations often proceed with the loss of the carbonyl group as carbon dioxide, providing access to functionalized aminoethyl structures. Key methodologies include decarboxylative coupling reactions and direct conversion to β-amino alcohols.

Decarboxylative cross-coupling reactions are a powerful class of chemical transformations where a carboxylic acid is reacted with an organic halide or another coupling partner to form a new carbon-carbon or carbon-heteroatom bond, accompanied by the extrusion of carbon dioxide (CO2). wikipedia.org This approach has gained significant traction in organic synthesis because it utilizes readily available and relatively inexpensive carboxylic acids as stable precursors to organometallic reagents. wikipedia.org

In the context of this compound chemistry, the heterocyclic ring can be viewed as a latent aminoethyl group that can be unmasked and coupled with various partners through a decarboxylative ring-opening process. semanticscholar.org This strategy is particularly advantageous as it offers a safer alternative to using toxic aziridine equivalents for generating aminoethylated products. semanticscholar.org

A notable application of this methodology is the synthesis of β-chalcogen amines. semanticscholar.orgresearchgate.netrsc.org Research has demonstrated a one-step protocol for the synthesis of primary and secondary β-selenoamines, β-telluroamines, and β-thioamines through the regioselective ring-opening of non-activated 2-oxazolidinones. researchgate.netrsc.org The reaction is promoted by chalcogenolate anions, which are generated in situ. researchgate.netrsc.org The mechanism involves the nucleophilic attack of the chalcogenolate on the this compound, leading to ring-opening. A crucial part of this process is the subsequent decarboxylation, which is facilitated by a proton source; studies have shown that the presence of water is critical for this step. semanticscholar.org This method is versatile, allowing for significant structural diversification in the resulting β-chalcogen amine. semanticscholar.orgrsc.org The reaction proceeds with full preservation of the stereochemical integrity of the starting this compound. semanticscholar.org

| This compound Substrate (R¹ group) | Diaryl Diselenide | Yield (%) |

|---|---|---|

| (S)-4-benzyl- | Diphenyl diselenide | 85 |

| (S)-4-isobutyl- | Diphenyl diselenide | 88 |

| (S)-4-isopropyl- | Diphenyl diselenide | 75 |

| (R)-4-phenyl- | Diphenyl diselenide | 70 |

| (S)-4-benzyl- | Bis(4-fluorophenyl) diselenide | 77 |

| (S)-4-benzyl- | Bis(4-chlorophenyl) diselenide | 67 |

| (S)-N-allyl-4-benzyl- | Diphenyl diselenide | 91 |

| (S)-N-benzyl-4-benzyl- | Diphenyl diselenide | 88 |

Another decarboxylative transformation involves the isomerization of N-acyl-2-oxazolidinones into 2-oxazolines. nih.gov This reaction is initiated by ring-opening with lithium iodide and proceeds with decarboxylation in the presence of a mild proton source, followed by cyclization induced by an amine base to yield the 2-oxazoline product. nih.gov

The conversion of the this compound ring back to a vicinal amino alcohol, also known as a β-amino alcohol, is a fundamental and synthetically crucial transformation. researchgate.netdiva-portal.org This reaction is essentially a hydrolysis that cleaves the carbamate linkage within the ring. It is often employed as a final deprotection step in complex syntheses where the oxazolidinone ring serves as a chiral auxiliary to direct stereoselective reactions. diva-portal.org Synthetic routes to enantiopure vicinal amino alcohols have traditionally relied on derivatizing compounds from the chiral pool, such as amino acids. diva-portal.org

Convenient methods have been developed to achieve this hydrolysis efficiently. researchgate.net The choice of method depends on the substitution pattern of the oxazolidinone, particularly on the nitrogen atom. researchgate.net

For N-Substituted 2-Oxazolidinones : These derivatives can be readily hydrolyzed using a basic ion-exchange resin, such as Dowex 1x8-100 resin. researchgate.net

For N-Unsubstituted 2-Oxazolidinones : The ion-exchange resin method is ineffective for oxazolidinones lacking a substituent on the nitrogen. However, these compounds can be effectively hydrolyzed to the corresponding β-amino alcohols using polymer-supported ethylenediamine. researchgate.net

These hydrolysis methods represent the reverse of the common synthetic route to 2-oxazolidinones, which involves the cyclization of a β-amino alcohol with a carbonylating agent. mdpi.com The ability to both form and hydrolyze the oxazolidinone ring with high fidelity is a cornerstone of its utility in asymmetric synthesis. diva-portal.org

| Substrate Type | Effective Reagent/Method | Outcome |

|---|---|---|

| N-Substituted this compound | Dowex 1x8-100 resin | Hydrolysis to vicinal amino alcohol |

| N-Unsubstituted this compound | Polymer-supported ethylenediamine | Hydrolysis to vicinal amino alcohol |

| N-Unsubstituted this compound | Dowex resins | Ineffective for hydrolysis |

Structural and Reactivity Analysis of 2 Oxazolidinone Systems

Conformational Analysis and Molecular Geometry

The study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements is known as conformational analysis. drugdesign.org For the 2-oxazolidinone ring system, this analysis reveals important insights into its stability and reactivity.

The five-membered this compound ring is not planar. It adopts a puckered conformation to relieve ring strain. The exact geometry can be influenced by substituents on the ring. Spectroscopic and quantum chemical methods have been employed to study the conformational space of oxazolidinone derivatives. These studies have identified predominant conformations in solution. rsc.org The study of molecular geometries and their associated energies is a key aspect of conformational analysis. drugdesign.org

Table 1: Conformational Data of a Substituted this compound

| Parameter | Value | Reference |

|---|---|---|

| Compound | (R)-(-)-4-Phenyl-2-oxazolidinone | sigmaaldrich.com |

| Melting Point | 131-133 °C | sigmaaldrich.com |

This table presents selected physical properties that are dependent on the specific conformation and intermolecular interactions in the crystalline state.

Reaction Mechanisms of this compound Transformations

The this compound ring can undergo a variety of chemical transformations, each with its own distinct reaction mechanism. Understanding these mechanisms is fundamental to controlling the outcome of synthetic procedures and to designing new reactions.

Oxidative rearrangements of this compound systems can lead to the formation of new heterocyclic structures. These reactions often involve the generation of radical intermediates and subsequent bond migrations. For example, cytochrome P450 enzymes can catalyze oxidative rearrangements where the formation of a carbon radical is followed by the migration of a group to an adjacent carbon. nih.gov While not specific to 2-oxazolidinones, these enzymatic studies provide models for potential oxidative rearrangement pathways. nih.govnih.gov A proposed mechanism for the rearrangement of flavanone (B1672756) catalyzed by a P450 enzyme involves the formation of a carbon radical and the subsequent migration of a phenoxy group. nih.gov

In a non-enzymatic context, the oxidation of N-substituted exo-2-oxazolidinone dienes can lead to the formation of oxazolidine-2,4-diones through a chemoselective oxidative cleavage. researchgate.net

Catalytic cycloadditions are powerful methods for the synthesis of 2-oxazolidinones. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. The [3+2] cycloaddition of isocyanates and epoxides is an atom-economical route to 2-oxazolidinones. rsc.orgnih.gov A plausible mechanism for this reaction catalyzed by bifunctional phase-transfer catalysts involves the initial activation of the epoxide by hydrogen bonding, followed by nucleophilic attack of a bromide ion. rsc.orgnih.gov The resulting intermediate then attacks the isocyanate, and subsequent intramolecular ring-closing affords the this compound. rsc.orgnih.gov

Gold-catalyzed formal [4+2] cycloadditions between N-allenamides and dienes also provide access to complex cyclic systems, although not directly to 2-oxazolidinones, the mechanistic principles are relevant. researchgate.net DFT calculations suggest complex mechanisms with multiple possible pathways depending on the catalyst and substrates, often involving zwitterionic gold intermediates. researchgate.netnih.gov Similarly, platinum-catalyzed [3+2] and [2+2] cycloadditions of allenes highlight the diverse reactivity modes of these systems. acs.org

The cycloaddition of carbon dioxide with aziridines is another important route to 2-oxazolidinones. rsc.org Metal-organic frameworks (MOFs) can catalyze this reaction, where the Lewis acidic sites of the MOF activate the aziridine (B145994) and a nucleophilic co-catalyst facilitates the coupling with CO2. rsc.org The general mechanism involves the ring-opening of the aziridine, formation of a carbamate (B1207046) intermediate, and subsequent intramolecular cyclization. rsc.org

The thermal decomposition of 2-oxazolidinones, known as pyrolytic decarboxylation, has been studied to understand the reaction products and mechanism. The pyrolysis of unsubstituted this compound yields products such as 1-(β-hydroxyethyl)-2-imidazolidinone and poly(ethylenimine). kyoto-u.ac.jp Kinetic studies of the pyrolytic decarboxylation of 3-substituted 2-oxazolidinones have shown that the reaction can be autocatalytic, with the amine formed during the reaction acting as a catalyst. kyoto-u.ac.jp

For 3-aryl-2-oxazolidinones, the electronic effect of substituents on the benzene (B151609) ring suggests that the rate-determining step is the fission of the N-C bond of the urethane (B1682113) group. kyoto-u.ac.jp A proposed mechanism for the amine-catalyzed decarboxylation involves a nucleophilic attack of the amine on the carbonyl-carbon atom of the this compound ring. kyoto-u.ac.jp The rate of this reaction is dependent on the concentration and structure of the amine catalyst. kyoto-u.ac.jp

Intermolecular Interactions and Hydrogen Bonding Studies

Intermolecular forces, particularly hydrogen bonds, play a critical role in the structure and properties of this compound systems. libretexts.org A hydrogen bond is a dipole-dipole attraction between a hydrogen atom bonded to a highly electronegative atom and another nearby electronegative atom. libretexts.org

Studies using NMR and vibrational spectroscopies, along with quantum chemical calculations, have demonstrated that this compound derivatives form hydrogen bonds in both solution and the solid state. rsc.org In low polarity solvents, they can form dimers through intermolecular hydrogen bonds between two oxazolidinone molecules. rsc.org In more polar solvents, intermolecular interactions with solvent molecules become more prevalent. rsc.org The presence of hydroxyl groups on substituents can lead to multiple, complex hydrogen-bonding networks. mdpi.com These interactions are crucial for understanding the behavior of these molecules in biological systems. mdpi.com

The ability of the oxazolidinone core to participate in hydrogen bonding is also a key factor in its mechanism of action as an antibiotic, where it interacts with the bacterial ribosome. qut.edu.au Furthermore, hydrogen bonding plays a significant role in catalytic processes, such as the activation of epoxides in the synthesis of 2-oxazolidinones. rsc.orgnih.gov

Table 2: Hydrogen Bonding in this compound Systems

| System | Interaction Type | Method of Study | Finding | Reference |

|---|---|---|---|---|

| Substituted oxazolidinones in solution | Intermolecular H-bonds (dimers) | NMR, IR, Quantum Chemistry | Dimer formation in low polarity solvents. | rsc.org |

| Substituted oxazolidinones in solution | Intermolecular H-bonds (solvent) | NMR, IR, Quantum Chemistry | Interactions with polar solvent molecules. | rsc.org |

| Bifunctional PTC-catalyzed synthesis | H-bond activation | Reaction Kinetics | Epoxide activation via hydrogen bonding with the catalyst. | rsc.orgnih.gov |

This interactive table summarizes key findings on the role of hydrogen bonding in different this compound-related systems.

Structure-Reactivity Relationships in this compound Derivatives

The relationship between the chemical structure of this compound derivatives and their chemical reactivity or biological activity is a cornerstone of medicinal chemistry and drug design. Small modifications to the oxazolidinone scaffold can lead to significant changes in their properties. biorxiv.org

The reactivity of the this compound ring itself can be tuned by the nature of its substituents. For instance, the N-substituent influences the rate and mechanism of pyrolytic decarboxylation. kyoto-u.ac.jp In asymmetric synthesis, chiral auxiliaries based on the this compound structure, such as the Evans oxazolidinone, are used to control the stereochemical outcome of reactions like enolate alkylations. epfl.ch The stereodirecting ability of these auxiliaries is a direct consequence of their rigid, well-defined conformation.

The reactivity of the oxazolidinone ring can also be exploited in ring-opening reactions. Depending on the nucleophile used, the ring can be opened selectively at different positions. Hard nucleophiles tend to attack the carbonyl group, while soft nucleophiles can lead to SN2 substitution at the C5 position. pitt.edu This differential reactivity provides access to a variety of functionalized acyclic compounds from a common chiral precursor. pitt.edu

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (R)-(-)-4-Phenyl-2-oxazolidinone |

| 1-(β-hydroxyethyl)-2-imidazolidinone |

| Poly(ethylenimine) |

| 3-Aryl-2-oxazolidinones |

| Oxazolidine-2,4-diones |

| Flavanone |

| N-allenamides |

| Isocyanates |

| Epoxides |

| Aziridines |

| Linezolid (B1675486) |

Computational Chemistry and Spectroscopic Investigations of 2 Oxazolidinone

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations have become pivotal in understanding the reactivity and behavior of 2-oxazolidinone systems. These theoretical studies offer a molecular-level understanding that is often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to study reaction mechanisms, allowing researchers to map out potential energy surfaces, identify transition states, and calculate reaction barriers. DFT calculations have been instrumental in clarifying the mechanisms of various reactions involving 2-oxazolidinones.

For instance, DFT studies have been used to investigate the synthesis of oxazolidinones from 1,2-aminoalcohols. One study explored the sulfonation of N-Boc protected ephedrine (B3423809) derivatives, which yields oxazolidinones. uv.es The calculations supported a competitive mechanism between an intramolecular SN2 process and a double SN2 process, explaining the observed stereochemical outcomes. uv.es In the synthesis of oxazolidinones from stable sulfur ylides and nitro-olefins, DFT calculations at the M06-2X level revealed a complex 10-step mechanism to be more feasible than a previously proposed pathway, highlighting the role of N,N-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. acs.org These theoretical models successfully predicted the stereoselectivity, which was in good agreement with experimental results. acs.org

Furthermore, DFT has been applied to understand the ring contraction of 5-hydroxy-1,3-oxazin-2-ones into 5-hydroxymethyl-1,3-oxazolidin-2-ones. researchgate.net The calculations helped to propose a plausible mechanism and explained the role of basicity in facilitating the reaction. researchgate.net In another study, the reaction between alkylidene oxazolidones and thiols to form N,S-acetal oxazolidone compounds was modeled using DFT. researchgate.net The calculations provided insight into the reaction energetics, supporting the observation that the equilibrium shifts towards the product under ambient conditions. researchgate.net

| Reaction Studied | DFT Functional/Basis Set | Key Findings | Reference |

| Synthesis from N-Boc ephedrine derivatives | - | Supported a competition between intramolecular SN2 and double SN2 mechanisms. | uv.es |

| Synthesis from sulfur ylides and nitro-olefins | M06-2X | Elucidated a 10-step mechanism involving a DMAP catalyst and confirmed the stereoselectivity-determining step. | acs.org |

| Ring contraction of 5-hydroxy-1,3-oxazin-2-ones | B3LYP/6-311++G** | Investigated the reaction mechanism, emphasizing the role of base catalysis. | researchgate.net |

| Reaction of alkylidene oxazolidones with thiols | ωB97-XD/6-311++G(d,p) | Modeled the reaction pathway energetics, explaining the shift in equilibrium towards the N,S-acetal product. | researchgate.net |

| Synthesis of tetrasubstituted pyrrolidines | M06-2X/6-31g(d,p) | Revealed the catalytic role of hydrogen bonding in a dipolar cycloaddition reaction. | mdpi.com |

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements, such as bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This method provides a quantitative description of bonding interactions, charge distribution, and delocalization effects within a molecule. uni-muenchen.denumberanalytics.com

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (O1) | σ (C2-N3) | High | Electron delocalization from oxygen lone pair to the C-N antibonding orbital. |

| LP (N3) | σ* (C2=O) | High | Electron delocalization from nitrogen lone pair to the carbonyl antibonding orbital. |

| σ (C4-C5) | σ* (C2-N3) | Moderate | Vicinal hyperconjugation stabilizing the ring structure. |

\Qualitative representation of typical NBO interactions in a this compound ring. Actual values vary with the specific molecule and computational level.*

The analysis provides detailed information on natural atomic charges, orbital occupancies, and the composition of the NBOs in terms of natural hybrid orbitals (NHOs). wisc.eduwisc.edu This allows for a deep understanding of the electronic delocalization within the oxazolidinone ring, which is influenced by the electron-rich nitrogen atom adjacent to the carbonyl group. researchgate.net

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction of molecules with biological targets and to observe their behavior over time. nih.govrasayanjournal.co.in These methods are particularly valuable in drug discovery and materials science.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target protein, enabling the study of binding modes and affinities. rasayanjournal.co.in For oxazolidinone derivatives, which are known for their antibacterial activity, docking studies are crucial for understanding their mechanism of action. nih.govnih.gov For instance, derivatives have been docked into the active sites of bacterial enzymes to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for their inhibitory effects. nih.govnih.gov Recent studies have explored the docking of novel oxazolidinone derivatives against targets like the main protease of SARS-CoV-2, demonstrating their potential as inhibitors. nih.gov These simulations guide the synthesis of new derivatives with improved binding efficacy. nih.govmdpi.com

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the conformational changes, stability, and interactions of molecules over time. rsc.orgmdpi.com MD simulations have been performed on oxazolidinone-containing polymers to understand their structural and dynamic properties. researchgate.net For example, atomistic MD simulations of poly(2-ethyl-2-oxazoline) brushes on graphene nanosheets have revealed how chain length and graft density influence the polymer's conformation. researchgate.net In the context of drug design, MD simulations can assess the stability of a ligand-protein complex predicted by docking. nih.govnih.gov Simulations of oxazolidinone derivatives bound to their target proteins have been used to confirm the stability of the binding pose and to understand the dynamic behavior of the complex, providing further evidence for their potential as therapeutic agents. nih.gov

| Computational Method | System Studied | Objective | Key Findings/Insights | Reference |

| Molecular Docking | Sulfamoyloxy-oxazolidinones | Inhibition of SARS-CoV-2 Main Protease | Identified potential binding modes and inhibitory activity against the viral protease. | nih.gov |

| Molecular Docking | Novel Oxazolidinone derivatives | Antimicrobial activity | Predicted binding efficacy against target bacterial and fungal proteins. | nih.gov |

| Molecular Dynamics | Oxazolidinone derivative 7g | Stability of protein-ligand complex | Demonstrated exceptional binding affinity and stability in in-silico studies. | nih.gov |

| Molecular Dynamics | Poly(2-ethyl-2-oxazoline) brushes | Polymer conformation | Showed that polymer chain dynamics are dependent on length and graft density. | researchgate.net |

| Molecular Dynamics | Polyamine–polyethylene glycol (PEG) diblock polymers | DNA Binding | Examined how cationic charge and PEG chain length modulate DNA binding profiles. | ualberta.ca |

Advanced Spectroscopic Analysis Methodologies for 2-Oxazolidinones

Spectroscopic methods are fundamental for the structural characterization of 2-oxazolidinones, providing detailed information about their atomic connectivity, functional groups, and three-dimensional structure.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. The this compound ring has characteristic vibrational modes that serve as spectroscopic signatures.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the range of 1750-1700 cm⁻¹. The exact position of this band can be influenced by substitution and hydrogen bonding. The N-H stretching vibration of an unsubstituted oxazolidinone appears as a broad band around 3300-3200 cm⁻¹. Other significant vibrations include the C-O-C stretching and various C-H stretching and bending modes. The combination of IR and Raman spectroscopy, which are governed by different selection rules, provides a more complete picture of the vibrational modes of the molecule. Theoretical calculations, often using DFT, are frequently employed to assign the observed vibrational frequencies to specific atomic motions within the molecule, aiding in the complete structural elucidation. researchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) * | Description |

| N-H Stretch | 3300 - 3200 | Stretching of the nitrogen-hydrogen bond. |

| C-H Stretch | 3000 - 2850 | Stretching of the carbon-hydrogen bonds on the ring. |

| C=O Stretch | 1750 - 1700 | Stretching of the carbonyl group (amide I band). |

| N-H Bend | 1650 - 1580 | Bending of the nitrogen-hydrogen bond. |

| C-O-C Stretch | 1200 - 1000 | Asymmetric and symmetric stretching of the ether linkage. |

\Frequencies are approximate and can vary based on the specific derivative, solvent, and physical state.*

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each nucleus in the this compound ring.

In the ¹H NMR spectrum, the protons on the oxazolidinone ring typically appear as multiplets in the range of 3.0-4.5 ppm. The exact chemical shifts and coupling constants (J-values) between adjacent protons are highly dependent on the stereochemistry and conformation of the five-membered ring. The proton attached to the nitrogen (N-H) usually appears as a broader signal at a higher chemical shift.

In the ¹³C NMR spectrum, the carbonyl carbon is the most deshielded, with its resonance appearing around 155-160 ppm. The carbons adjacent to the oxygen and nitrogen atoms (C4 and C5) resonate in the range of approximately 40-80 ppm. By analyzing the chemical shifts and employing advanced 2D NMR techniques like COSY, HSQC, and HMBC, the complete connectivity of the molecule can be established. nih.gov Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to determine the spatial proximity of protons, providing crucial data for conformational analysis and the determination of relative stereochemistry. researchgate.net

| Nucleus | Position | Typical Chemical Shift (ppm) * | Description |

| ¹³C | C2 (C=O) | 155 - 160 | Carbonyl carbon. |

| ¹³C | C4/C5 | 40 - 80 | Ring carbons attached to oxygen and nitrogen. |

| ¹H | H4/H5 | 3.0 - 4.5 | Protons on the heterocyclic ring. |

| ¹H | N-H | 5.0 - 8.0 | Proton on the ring nitrogen (variable and can exchange). |

\Chemical shifts are approximate and depend on the solvent and specific molecular structure.*

Photoelectron Spectroscopy (Core and Valence)

The electronic structure of this compound has been elucidated through the use of core and valence photoelectron spectroscopy, complemented by theoretical calculations. arxiv.orgnih.gov These studies provide a detailed picture of the molecular orbitals and elemental composition of the compound. In the gas phase, this compound is predicted to exist as a single conformer at laboratory temperatures. arxiv.org

Investigations into the core spectra of this compound have been successfully aligned with theoretical predictions for the Carbon 1s, Nitrogen 1s, and Oxygen 1s energy levels. arxiv.orgnih.govacs.org The valence ionization energies have also been found to be in agreement with theoretical models and prior measurements. arxiv.orgnih.gov

A key finding from the analysis of its frontier orbitals is the character of the Highest Occupied Molecular Orbital (HOMO). The HOMO of this compound is distinguished by its leading nitrogen, carbon, and oxygen pπ characters. nih.govacs.org This is a significant point of differentiation from structurally related compounds. While the lower binding energy sections of the spectra may show superficial resemblances to similar molecules, the analysis of charge densities within the frontier orbitals reveals significant reorganization of the wave functions. nih.govacs.org

Theoretical studies have also predicted the bond resonance effects within the this compound molecule, with experimental measurements and published crystallographic data providing evidence to support these predictions. nih.govacs.org

Table 1: Theoretical and Experimental Ionization Energies and Orbital Characteristics of this compound

| Spectral Region | Atom/Orbital | Key Findings |

| Core Spectra | C 1s, N 1s, O 1s | Theoretical calculations correctly predict the core spectra. arxiv.orgnih.gov |

| Valence Spectra | Valence Orbitals | Measured ionization energies are in agreement with theory. arxiv.orgnih.gov |

| Frontier Orbitals | HOMO | Exhibits leading nitrogen, carbon, and oxygen pπ character. nih.govacs.org |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Derivative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as a powerful analytical technique for the characterization and quantification of this compound derivatives. researchgate.netddtjournal.com This method is particularly valuable in biomedical analysis where high sensitivity and specificity are required. researchgate.netddtjournal.com The core challenge in analyzing certain compounds, including some derivatives, is their low ionization efficiency, which can be overcome through chemical derivatization. ddtjournal.com

Derivatization improves the analytical process by enhancing both the chromatographic separation and the ionization efficiency of the target molecules. ddtjournal.com Furthermore, the resulting derivatives are designed to produce specific product ions under collision-induced dissociation (CID), which enables highly sensitive detection using multiple reaction monitoring (MRM). ddtjournal.com

For instance, the fragmentation patterns of newly synthesized isomeric oxazolidin-2-one derivatives have been successfully investigated using electrospray ionization (ESI) MS/MS. researchgate.net Although the structural similarity of isomers can lead to similar CID-MS/MS spectra, adjusting the collision energy allows for the observation of different product ions, enabling their differentiation. researchgate.net This demonstrates that ESI-MS and CID-MS/MS are specific and highly sensitive methods for the structural investigation of novel oxazolidin-2-one derivatives. researchgate.net

The application of LC-MS/MS has been demonstrated in the determination of oxazolidinone antibiotics in biological matrices, such as human plasma. nih.gov In one such method developed for the antibiotic DA-7867, a derivative of this compound, the compound was extracted from plasma and analyzed using a reversed-phase LC system coupled with an ESI tandem mass spectrometer in MRM mode. nih.gov This approach achieved a low limit of quantification of 2.5 ng/mL, showcasing the sensitivity of the technique. nih.gov

Table 2: Principles and Applications of LC-MS/MS for this compound Derivative Analysis

| Analytical Aspect | Description | Example Application |

| Derivatization | Chemical modification to improve ionization and separation. ddtjournal.com | Synthesis of novel isomeric oxazolidin-2-one derivatives to study their fragmentation patterns. researchgate.net |

| Ionization | Electrospray Ionization (ESI) is commonly used for its ability to ionize thermally unstable compounds. ddtjournal.com | ESI-MS/MS was used to analyze new oxazolidin-2-one derivatives. researchgate.net |

| Separation | Reversed-phase liquid chromatography is employed to separate the analyte from the matrix. nih.gov | A Luna C8 column was used for the separation of the antibiotic DA-7867. nih.gov |

| Detection | Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high specificity and sensitivity. ddtjournal.com | Determination of DA-7867 in human plasma with a lower limit of quantification of 2.5 ng/mL. nih.gov |

| Differentiation | Varying collision energy in CID-MS/MS can differentiate between isomers. researchgate.net | Isomeric oxazolidin-2-ones were differentiated by observing unique product ions at increased collision energies. researchgate.net |

Polymeric Applications and Polymerization Studies of 2 Oxazolidinone

Synthesis of Linear Poly(oxazolidin-2-one)s

The creation of linear poly(oxazolidin-2-one)s, which are free from isocyanurate cross-linking, has been a significant area of research. A successful approach involves the reaction of diepoxides with both aromatic and aliphatic diisocyanates. acs.orgacs.org This method yields polymers with molecular weights (Mn) ranging from 6 to 50 kg/mol . acs.org The polymerization is typically conducted at elevated temperatures, around 200 °C, and can achieve isolated yields of 60–90% within a polymerization time of 3 to 8 hours. acs.orgacs.org A monomer-starved setup, where the epoxides and isocyanates are added dropwise in a solvent like sulfolane, has been identified as a suitable reaction condition to produce fully soluble and exclusively linear polymers. acs.org

A key strategy for the successful synthesis of linear poly(oxazolidin-2-one)s is the use of cooperative catalysis. acs.org This approach utilizes a combination of an N-heterocyclic carbene (NHC) as a Lewis base and a simple Lewis acid, such as a metal halide (e.g., LiCl, MgCl₂). acs.org The NHCs are often generated in situ from thermally labile CO₂ adducts. acs.org This dual catalytic system is crucial because the use of either the NHC or the metal halide alone can lead to the formation of significant amounts of trimerized isocyanates (isocyanurates), resulting in undesirable cross-linking and gelation of the material. acs.org The cooperative action of the NHC and the metal halide activates the monomers and promotes the desired linear polymerization while suppressing side reactions. acs.org A particularly effective and practical catalytic system combines the readily available and air-tolerant NHC precursor 1,3-dimethylimidazolium-2-carboxylate (B1245923) with lithium chloride. acs.org

Investigations into the regioselectivity of the polymerization process have revealed that the formation of the 5-substituted oxazolidin-2-one is exclusively favored. acs.orgacs.org This high degree of regioselectivity is attributed to the specific mechanism of the cooperative catalysis, which directs the reaction pathway towards a single constitutional isomer. acs.org The proposed mechanism highlights the high nucleophilicity of the NHC and the cooperative activation of the monomers by the metal halide as key factors in achieving this selectivity. acs.org

Ring-Opening Polymerization (ROP) Mechanisms

Cationic ring-opening polymerization (CROP) is another important mechanism for producing polymers containing oxazolidinone-related structures. rsc.orgmonash.edu This chain-growth polymerization method offers better control over the degree of polymerization and the dispersity of the resulting polymers compared to polycondensation methods. rsc.org CROP is particularly useful for the polymerization of protected oxazolidine (B1195125) imines and allows for copolymerization with other monomers like 2-oxazolines, which are known for their biocompatibility. rsc.orgmonash.edu The process is typically initiated by electrophiles such as alkyl tosylates or triflates. beilstein-journals.orgnih.gov The living nature of CROP enables the synthesis of well-defined block copolymers. rsc.org For instance, the copolymerization of a Boc-protected oxazolidine imine monomer with 2-ethyl-2-oxazoline (B78409) (EtOx) via CROP has been shown to produce quasi-block copolymers that can self-assemble in aqueous solutions. rsc.org

Applications in Polymer Science and Materials Chemistry

The unique properties of 2-oxazolidinone-containing polymers have led to their exploration in various areas of polymer science and materials chemistry.

Oxazolidin-2-one units are utilized in the design and synthesis of foldamers, which are artificial oligomers that adopt well-defined, predictable secondary structures like helices and sheets. researchgate.netunibo.itdntb.gov.ua The conformational constraints imposed by the oxazolidinone monomeric unit are essential for this ordered folding. researchgate.netdntb.gov.ua Specifically, pseudopeptide foldamers can be created by coupling the nitrogen of a 4-carboxy oxazolidin-2-one unit with the carboxylic acid of the next unit, which can be another oxazolidinone or an amino acid. researchgate.netunibo.it This creates an imido-type function where the nitrogen is connected to both an endocyclic and an exocyclic carbonyl group, forcing it into a trans conformation. researchgate.netdntb.gov.ua This rigidity, combined with other non-covalent interactions like hydrogen bonds and apolar interactions, drives the oligomers to fold into ordered conformations, leading to the formation of supramolecular materials. researchgate.net The synthetic approach is highly versatile, allowing for the "on-demand" preparation of materials with specific properties by altering the design and synthesis. researchgate.netunibo.it

N-acryloyl imides derived from oxazolidinones are valuable monomers in free-radical copolymerization reactions. cmu.eduacs.org Lewis acids can be employed to control the copolymerization of these N-acryloyl imides with monomers like isobutylene. cmu.eduacs.org For example, the complexation of a Lewis acid such as scandium triflate (Sc(OTf)₃) to acrylimides of both achiral and chiral oxazolidinone auxiliaries facilitates the formation of alternating 1:1 copolymers. cmu.eduacs.org When chiral oxazolidinones are used in the presence of a Lewis acid, highly isotactic copolymers can be produced. cmu.eduacs.org NMR analysis has shown that the isotactic (m/r) dyad ratio can exceed 95:5 for certain chiral acrylimides. acs.org Homopolymerization of the parent achiral acrylamide (B121943) has also been investigated, revealing a temperature-dependent preference for the syndiotactic (r) dyad, with m/r dyad ratios as low as 0.25 in polymerizations conducted at -78 °C. acs.org

Advanced Applications of 2 Oxazolidinones in Organic Synthesis

2-Oxazolidinones as Chiral Auxiliaries in Asymmetric Synthesis

Pioneered by David A. Evans, chiral 2-oxazolidinones, often referred to as Evans' auxiliaries, are one of the most reliable and widely used tools for asymmetric synthesis. rsc.orgwikipedia.org These auxiliaries are typically derived from readily available amino acids or amino alcohols, making both enantiomeric forms accessible. wikipedia.orgorgsyn.org The underlying principle of their effectiveness lies in their ability to be temporarily attached to a substrate, direct a stereoselective reaction, and then be removed cleanly to reveal an enantiomerically enriched product. wikipedia.orgresearchgate.net The steric hindrance provided by substituents at the 4- and 5-positions of the oxazolidinone ring effectively shields one face of a reactive intermediate, such as an enolate, forcing an incoming reagent to approach from the opposite, less hindered face. wikipedia.org This predictable control has been successfully applied to a multitude of transformations, including alkylations, aldol (B89426) reactions, and cycloadditions. wikipedia.orgwilliams.edu

Asymmetric alkylation using 2-oxazolidinone auxiliaries is a powerful method for the enantioselective construction of carbon-carbon bonds at an α-carbon. rsc.orgresearchgate.net The process begins with the acylation of the oxazolidinone nitrogen, typically with an acyl chloride or anhydride, to form an N-acyl imide. wikipedia.orgscribd.com Deprotonation of this imide with a suitable base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), generates a rigid (Z)-enolate that is chelated to the metal cation. williams.eduscribd.com

The substituent at the C4 position of the oxazolidinone (e.g., benzyl (B1604629) or isopropyl) sterically directs the incoming electrophile (an alkyl halide) to the opposite face of the enolate. williams.edu This results in the formation of a new stereocenter with a high degree of diastereoselectivity. scribd.comacs.org The auxiliary can then be cleaved under mild conditions, often hydrolytically (e.g., with lithium hydroxide (B78521) and hydrogen peroxide), to yield the chiral carboxylic acid, or via reduction to furnish a chiral alcohol, without racemization. researchgate.netacs.org This methodology has been instrumental in the total synthesis of numerous biologically active natural products. rsc.org

Table 1: Examples of Asymmetric Alkylation using this compound Auxiliaries

| N-Acyl Oxazolidinone | Base | Electrophile | Diastereoselectivity | Reference(s) |

|---|---|---|---|---|

| N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | LDA | Benzyl bromide | 99:1 | scribd.com |

| N-propionyl-(S)-4-benzyl-2-oxazolidinone | NaHMDS | Allyl iodide | 98:2 | williams.eduacs.org |

This table is interactive. Click on the headers to sort the data.

The asymmetric aldol reaction mediated by Evans' auxiliaries is a landmark transformation in organic synthesis, capable of creating two contiguous stereocenters simultaneously with high control. wikipedia.orgnih.gov The reaction involves the boron enolate of an N-acyl oxazolidinone, which is generated using a Lewis acid like dibutylboron triflate and a hindered base such as diisopropylethylamine. wikipedia.org This process reliably forms the (Z)-enolate. wikipedia.org

The subsequent addition of an aldehyde to this enolate proceeds through a highly ordered, six-membered Zimmerman-Traxler-type transition state. The stereochemical outcome is dictated by the conformation of this transition state, which is influenced by the steric bulk of the auxiliary's substituent. The reaction typically yields the syn-aldol adduct with excellent diastereoselectivity. wikipedia.orgnih.gov This predictable and highly selective reaction has been a key step in the synthesis of complex polyketide natural products and other biologically significant molecules like cytovaricin. wikipedia.orgresearchgate.net

Table 2: Diastereoselective Aldol Reactions with this compound Auxiliaries

| N-Acyl Oxazolidinone | Aldehyde | Product Configuration | Diastereomeric Ratio (dr) | Reference(s) |

|---|---|---|---|---|

| N-propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | syn | >99:1 | wikipedia.org |

| N-propionyl-(S)-4-benzyl-2-oxazolidinone | Benzaldehyde | syn | 97:3 | wikipedia.org |

This table is interactive. Click on the headers to sort the data.

The N-acyl oxazolidinone framework is also highly effective in directing stereochemistry in conjugate additions (1,4-additions or Michael additions) and other cycloaddition reactions. wikipedia.org For α,β-unsaturated N-acyl oxazolidinones, the chiral auxiliary shields one face of the molecule, directing the nucleophilic attack of a Michael donor to the β-carbon from the less hindered side. This establishes a new stereocenter at the β-position with high selectivity.

Beyond Michael additions, these auxiliaries enable various cycloaddition strategies. For instance, the reaction of in situ generated aza-oxyallyl cations with carbonyl compounds can construct 4-oxazolidinone (B12829736) motifs through a (3+2) cycloaddition, providing direct access to potentially bioactive compounds. scilit.com These methods expand the utility of 2-oxazolidinones beyond simple acyclic control to the formation of complex cyclic and heterocyclic systems. wikipedia.orgscilit.com

Asymmetric Diels-Alder reactions are among the most powerful C-C bond-forming reactions, capable of generating up to four stereocenters in a single step. nih.gov When α,β-unsaturated N-acyl oxazolidinones are used as dienophiles, the chiral auxiliary provides outstanding stereocontrol. wikipedia.orgwikipedia.org The reaction is typically promoted by a Lewis acid, which coordinates to the carbonyl oxygens of the N-acyl oxazolidinone, locking it into a rigid conformation. rsc.org

This rigid structure, combined with the steric bulk of the auxiliary's substituent (e.g., at C4), effectively blocks one face of the dienophile. rsc.org Consequently, the diene, such as cyclopentadiene, approaches from the exposed face, leading to the formation of the endo cycloadduct with very high diastereoselectivity. nih.govrsc.org This strategy has been used to synthesize optically active and highly functionalized cyclic intermediates that are precursors to complex molecules, including high-affinity ligands for HIV-1 protease inhibitors. rsc.org

Table 3: Asymmetric Diels-Alder Reactions using this compound Auxiliaries

| Dienophile (N-acryloyl oxazolidinone) | Diene | Lewis Acid | Diastereoselectivity (endo) | Reference(s) |

|---|---|---|---|---|

| (R)-4-benzyl-2-oxazolidinone derivative | Cyclopentadiene | Et₂AlCl | 98% de | rsc.org |

| (S)-4-benzyl-2-oxazolidinone derivative | Cyclopentadiene | Et₂AlCl | >99:1 | wikipedia.org |

| N-crotonyl-oxazolidinone | Cyclopentadiene | TiCl₄ | 95:5 | wikipedia.org |

This table is interactive. Click on the headers to sort the data.

2-Oxazolidinones as Building Blocks in Complex Molecule Synthesis

While renowned as chiral auxiliaries, the this compound ring is also a critical structural component, or "building block," in a variety of complex molecules, particularly pharmaceuticals. williams.eduresearchgate.net In these cases, the oxazolidinone core is retained in the final product, where it often plays a crucial role in the molecule's biological activity. Its synthesis can be achieved through various routes, including the reaction of amino alcohols with phosgene (B1210022) equivalents or the cycloaddition of carbon dioxide with aziridines. researchgate.netbioorg.org